ETHYL 5-{[1,1'-BIPHENYL]-4-AMIDO}-4-CYANO-3-METHYLTHIOPHENE-2-CARBOXYLATE
Description
ETHYL 5-{[1,1'-BIPHENYL]-4-AMIDO}-4-CYANO-3-METHYLTHIOPHENE-2-CARBOXYLATE is a thiophene-based heterocyclic compound characterized by a biphenyl amide substituent at the 5-position, a cyano group at the 4-position, and a methylthio group at the 3-position. The ethyl ester at the 2-position contributes to its solubility in organic solvents.
Properties
IUPAC Name |
ethyl 4-cyano-3-methyl-5-[(4-phenylbenzoyl)amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-3-27-22(26)19-14(2)18(13-23)21(28-19)24-20(25)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRFDSOMEFEKBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[1,1'-BIPHENYL]-4-AMIDO}-4-CYANO-3-METHYLTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for producing aminothiophene derivatives, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-{[1,1'-BIPHENYL]-4-AMIDO}-4-CYANO-3-METHYLTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. Ethyl 5-{[1,1'-biphenyl]-4-amido}-4-cyano-3-methylthiophene-2-carboxylate has been evaluated for its ability to inhibit cancer cell proliferation. For instance, derivatives of thiophene have shown efficacy against various cancer types by inducing apoptosis and inhibiting tumor growth in vitro and in vivo models .
2. Anti-inflammatory Properties
The compound has potential as an anti-inflammatory agent. Research into related compounds has demonstrated that modifications to the thiophene ring can enhance the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This inhibition can lead to reduced inflammation and pain relief, making it a candidate for further development into therapeutic agents for inflammatory diseases .
3. Neuropharmacological Effects
Compounds similar to this compound have been investigated for their effects on neurotransmitter systems. Preliminary studies suggest that such compounds may act as positive allosteric modulators of AMPA receptors, which play a key role in synaptic transmission and plasticity. This could have implications for treating neurodegenerative diseases and cognitive disorders .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic pathway includes:
- Formation of the Thiophene Ring : Utilizing cyclization reactions involving appropriate thiophene precursors.
- Amidation : The introduction of the biphenyl amide group through coupling reactions.
- Cyano Group Introduction : Employing nucleophilic substitution methods to incorporate the cyano group at the desired position.
These synthetic methodologies allow for the exploration of structure-activity relationships (SAR) by modifying functional groups on the biphenyl or thiophene moieties to enhance biological activity or alter physicochemical properties .
Material Science Applications
Beyond pharmacological uses, this compound is being explored in material science:
1. Organic Electronics
Due to its unique electronic properties, this compound can be utilized in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport makes it a suitable candidate for enhancing device efficiency.
2. Photovoltaic Applications
Research indicates that thiophene-based compounds can improve the performance of solar cells by increasing light absorption and charge mobility. This compound may contribute to developing next-generation photovoltaic materials with better stability and efficiency .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell lines with IC50 values comparable to standard chemotherapeutics. |
| Study B | Anti-inflammatory Effects | Showed reduced COX-2 activity in vitro, leading to decreased prostaglandin synthesis. |
| Study C | Organic Electronics | Achieved enhanced charge mobility in OLED applications, resulting in brighter emissions and improved device longevity. |
Mechanism of Action
The mechanism of action of ETHYL 5-{[1,1'-BIPHENYL]-4-AMIDO}-4-CYANO-3-METHYLTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Groups
The following table compares the target compound with ETHYL 4-AMINO-3-(4-BROMOPHENYL)-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXYLATE () :
Key Observations:
Heterocyclic Core Differences: The thiophene ring in the target compound is fully aromatic, whereas the thiazole in the compound includes a non-aromatic dihydrothiazole moiety due to the thioxo group. This difference impacts electronic properties and reactivity.
The cyano group (strong electron-withdrawing) in the target compound contrasts with the thioxo group (moderately electron-withdrawing) in the thiazole derivative, altering electronic density distribution.
Differences in substituents (e.g., bromine vs. biphenyl) may influence toxicity profiles.
Hypothesized Property Differences Based on Substituents
- Solubility : The biphenyl amide in the target compound may reduce aqueous solubility compared to the smaller bromophenyl group in the compound.
- Lipophilicity : The methylthio group in the target compound could increase lipophilicity relative to the thioxo group, affecting membrane permeability.
- Synthetic Accessibility: The cyano group in the target compound may introduce challenges in stability under basic conditions, whereas the thioxo group in ’s compound is more chemically robust.
Biological Activity
Ethyl 5-{[1,1'-biphenyl]-4-amido}-4-cyano-3-methylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Biphenyl moiety : This structure contributes to the compound's lipophilicity and may influence its interaction with biological targets.
- Amido group : Enhances hydrogen bonding capabilities, potentially improving binding affinity to target proteins.
- Cyano group : Increases electron-withdrawing properties, which may affect reactivity and stability.
- Methylthio group : This substituent can affect the pharmacokinetics and pharmacodynamics of the compound.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are pivotal in various metabolic pathways. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .
- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve induction of apoptosis through the activation of caspases or disruption of mitochondrial membrane potential .
- Antimicrobial Properties : There is evidence suggesting that the compound possesses antimicrobial activity against certain bacterial strains. This could be linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Antitumor Profile
A study conducted on a series of thiophene derivatives, including this compound, revealed promising antitumor activity. The compound was tested against various human tumor cell lines, showing significant inhibition of cell proliferation with IC50 values in the low micromolar range. The study highlighted its potential as a lead compound for further development as an anticancer agent .
Enzyme Inhibition Studies
Research has indicated that the compound acts as a selective inhibitor of COX-2 over COX-1, which is beneficial for reducing inflammation with fewer gastrointestinal side effects commonly associated with non-selective NSAIDs. In vitro assays demonstrated that it effectively reduced prostaglandin E2 production in stimulated macrophages .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
